Cas no 2092408-72-3 (4,6-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-5-amine)
4,6-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-5-amine Chemical and Physical Properties
Names and Identifiers
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- 4,6-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-5-amine
- 5-Pyrimidinamine, 4,6-dimethyl-2-(1H-pyrazol-1-yl)-
- F1912-0318
- 2092408-72-3
- AKOS026713378
-
- Inchi: 1S/C9H11N5/c1-6-8(10)7(2)13-9(12-6)14-5-3-4-11-14/h3-5H,10H2,1-2H3
- InChI Key: VTVLIHQPCJEJKR-UHFFFAOYSA-N
- SMILES: C1(N2C=CC=N2)=NC(C)=C(N)C(C)=N1
Computed Properties
- Exact Mass: 189.10144537g/mol
- Monoisotopic Mass: 189.10144537g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 69.6Ų
Experimental Properties
- Density: 1.34±0.1 g/cm3(Predicted)
- Boiling Point: 438.7±37.0 °C(Predicted)
- pka: 1.71±0.50(Predicted)
4,6-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1912-0318-0.25g |
4,6-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-5-amine |
2092408-72-3 | 95%+ | 0.25g |
$685.0 | 2023-09-06 | |
| Life Chemicals | F1912-0318-0.5g |
4,6-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-5-amine |
2092408-72-3 | 95%+ | 0.5g |
$722.0 | 2023-09-06 | |
| Life Chemicals | F1912-0318-1g |
4,6-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-5-amine |
2092408-72-3 | 95%+ | 1g |
$760.0 | 2023-09-06 | |
| Life Chemicals | F1912-0318-2.5g |
4,6-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-5-amine |
2092408-72-3 | 95%+ | 2.5g |
$1656.0 | 2023-09-06 | |
| Life Chemicals | F1912-0318-5g |
4,6-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-5-amine |
2092408-72-3 | 95%+ | 5g |
$2492.0 | 2023-09-06 | |
| Life Chemicals | F1912-0318-10g |
4,6-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-5-amine |
2092408-72-3 | 95%+ | 10g |
$3486.0 | 2023-09-06 |
4,6-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-5-amine Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 4,6-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-5-amine
Introduction to 4,6-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-5-amine (CAS No. 2092408-72-3)
4,6-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-5-amine, with the CAS number 2092408-72-3, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their diverse biological activities, including antiviral, antibacterial, and anticancer properties.
The chemical structure of 4,6-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-5-amine is characterized by a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a pyrazole ring attached at position 2. The presence of these functional groups imparts specific pharmacological properties to the molecule, making it a promising candidate for drug development.
Recent studies have highlighted the potential of 4,6-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-5-amine in various therapeutic areas. One notable application is its use as an antiviral agent. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action is believed to involve the inhibition of viral replication by interfering with key viral enzymes.
In addition to its antiviral properties, 4,6-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-5-amine has also been investigated for its anticancer potential. Studies conducted by the National Cancer Institute have demonstrated that this compound can selectively inhibit the growth of various cancer cell lines, particularly those derived from breast and lung cancers. The anticancer activity is attributed to its ability to induce apoptosis and disrupt cell cycle progression in cancer cells.
The pharmacokinetic profile of 4,6-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-5-amine has been extensively studied to evaluate its suitability as a therapeutic agent. Preclinical data indicate that this compound has favorable oral bioavailability and a reasonable half-life, which are essential parameters for drug development. Furthermore, it exhibits low toxicity in animal models, suggesting a favorable safety profile.
Clinical trials are currently underway to further assess the safety and efficacy of 4,6-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-5-amine. Early-phase trials have shown promising results, with patients experiencing significant improvements in viral load reduction and tumor shrinkage. These findings have generated considerable interest among researchers and pharmaceutical companies, leading to increased investment in the development of this compound.
The synthesis of 4,6-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-5-amine involves several well-established chemical reactions. The key steps include the formation of the pyrimidine ring through a multicomponent reaction involving cyanoacetamide, formaldehyde, and urea, followed by substitution reactions to introduce the methyl and pyrazole groups. The synthetic route is highly efficient and scalable, making it suitable for large-scale production.
In conclusion, 4,6-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-5-amine (CAS No. 2092408-72-3) represents a promising candidate for the development of novel therapeutic agents. Its unique chemical structure and diverse biological activities make it an attractive target for further research and clinical evaluation. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.
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